![molecular formula C7H14B2ClF9N2 B045749 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 140681-55-6](/img/structure/B45749.png)
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[222]octane bis(tetrafluoroborate) is a highly effective and versatile electrophilic fluorinating reagentThis compound is known for its high reactivity and selectivity, making it a valuable tool in the field of fluorine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can be synthesized through a multi-step process involving the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethyl and fluorine sources. The reaction typically takes place in the presence of tetrafluoroboric acid, which acts as a counterion to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) undergoes various types of reactions, including:
Electrophilic fluorination: It is widely used for the electrophilic fluorination of organic substrates, such as acetoacetamides and silyl ketene acetals.
Oxidative ring opening: It can effect oxidative ring opening of 2,5-diarylfurans to cis-1,4-enediones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetonitrile, triflic acid, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include fluorinated acetoacetamides, α-fluoro-α-arylcarboxylic acids, and fluorinated acylsilanes .
Scientific Research Applications
Electrophilic Fluorination
Selectfluor is primarily used for electrophilic fluorination , which is a critical process in the synthesis of organofluorine compounds. Its ability to introduce fluorine atoms into organic molecules has significant implications in medicinal chemistry, materials science, and agrochemicals.
Key Applications:
- Fluorination of Aromatic Compounds: Selectfluor can selectively fluorinate aromatic compounds, enhancing their biological activity and stability. For instance, studies have shown its application in the fluorination of steroids and other biologically relevant molecules, leading to derivatives with improved pharmacological properties .
- Synthesis of Fluorinated Pharmaceuticals: The compound has been utilized in the synthesis of various fluorinated drugs, demonstrating its utility in pharmaceutical chemistry. Its ability to selectively introduce fluorine at specific positions on complex molecules is invaluable for drug design .
Selective Oxidizing Agent
In addition to its role as a fluorinating agent, Selectfluor also acts as a selective oxidizing agent . This property allows it to facilitate oxidative transformations in organic synthesis.
Applications Include:
- Oxidative Ring Opening: Selectfluor has been employed in the oxidative ring opening of various cyclic compounds, such as furan derivatives, leading to the formation of valuable intermediates like enediones .
- Oxidation of Alcohols and Amines: The compound can effectively oxidize alcohols and amines to their corresponding carbonyls and imines, respectively, under mild conditions .
Synthesis of Organofluorine Compounds
Selectfluor is widely used in the synthesis of organofluorine compounds due to its efficiency and selectivity. It serves as a source of electrophilic fluorine that can be harnessed for various synthetic pathways.
Notable Examples:
- Fluorination of Silyl Ketene Acetals: This reaction leads to the formation of α-fluoro-α-arylcarboxylic acids, which are important building blocks in organic synthesis .
- Fluorinated Indoles: Selectfluor has been utilized to synthesize 3-substituted indoles through electrophilic fluorination, showcasing its versatility in modifying complex heterocycles .
Case Studies
Several case studies highlight the practical applications of Selectfluor:
Mechanism of Action
The mechanism of action of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) involves the generation of an electrophilic fluorine species. This species can then react with nucleophilic sites on organic substrates, leading to the formation of fluorinated products. The compound’s high reactivity and selectivity are attributed to the stabilization of the diazonium intermediate by the tetrafluoroborate counterion .
Comparison with Similar Compounds
Similar Compounds
- N-Fluorobenzenesulfonimide
- Diethylamino)sulfur trifluoride
- XtalFluor-E®
Uniqueness
Compared to other fluorinating agents, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) offers higher selectivity and efficiency in electrophilic fluorination reactions. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a preferred choice in many synthetic applications .
Biological Activity
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly referred to as Selectfluor , is a versatile fluorinating agent with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique properties and applications.
- Molecular Formula : CHBClFN
- Molecular Weight : 354.26 g/mol
- CAS Number : 140681-55-6
- Solubility : Soluble in water, acetonitrile, alcohol, acetone, dimethylformamide, pyridine, and dimethylsulfoxide.
- Melting Point : Approximately 250°C (decomposition).
Selectfluor acts primarily as an electrophilic fluorinating agent. Its mode of action involves the generation of reactive fluorine species that can selectively introduce fluorine into organic molecules. This property is particularly useful in the synthesis of fluorinated compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts.
Antimicrobial Activity
Research has demonstrated that Selectfluor exhibits antimicrobial properties. In one study, it was shown to inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes due to the introduction of fluorine into essential biomolecules.
Anticancer Potential
Selectfluor has been investigated for its potential anticancer activity. A study reported that fluorinated derivatives synthesized using Selectfluor showed significant cytotoxicity against several cancer cell lines, including HeLa and HepG2 cells. The structure-activity relationship (SAR) analysis revealed that the introduction of fluorine atoms enhances the potency of these compounds by improving their lipophilicity and altering their interaction with biological targets.
Case Studies and Research Findings
- Fluorination of Glycosides :
- Antimalarial Activity :
- Inhibition of Human Lymphocytes :
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC (µM) | Reference |
---|---|---|---|
Antimicrobial | Various Bacteria | Varies | |
Anticancer | HeLa Cells | 0.5 - 5 | |
Antimalarial | Plasmodium falciparum | 0.1 - 10 | |
Immunomodulation | Human Lymphocytes | Varies |
Safety and Handling
Selectfluor is classified under hazardous materials due to its potential health risks:
- Hazard Statements : Causes serious eye damage; harmful if swallowed; may cause allergic skin reactions.
- Precautionary Measures : Use appropriate protective equipment when handling.
Q & A
Q. Basic: What are the primary applications of Selectfluor in electrophilic fluorination?
Selectfluor is widely used to introduce fluorine into organic molecules via electrophilic pathways. It enables fluorination of aromatic systems (e.g., naphthalenes, imidazo[1,2-a]pyridines), alkenes (forming vicinal fluorohydrins), and carbonyl compounds (α-fluorination of aldehydes/ketones). Its reactivity in aqueous conditions allows fluorination of water-soluble substrates, such as carbohydrates, with high regioselectivity .
Methodological Note : Optimize solvent choice (e.g., acetone, water) and temperature (50–80°C) based on substrate solubility and reactivity. For example, aqueous conditions enhance selectivity in fluorinating electron-rich aromatic systems .
Q. Basic: How does Selectfluor compare to other electrophilic fluorinating agents?
Selectfluor outperforms reagents like N-fluorobenzenesulfonimide (NFSI) in stability, solubility, and ease of handling. It avoids the volatility and moisture sensitivity of alternatives such as F-TEDA-BF4 derivatives. Its bifunctional structure (chloromethyl and fluoro groups) facilitates diverse reactivity, including halogenation and oxidation .
Methodological Note : Use Selectfluor in stoichiometric amounts (1.2–2.0 equiv) for optimal yields. Monitor pH in aqueous reactions to prevent decomposition .
Q. Basic: What safety precautions are essential when handling Selectfluor?
Selectfluor is classified as a self-heating solid (UN3088) with acute oral toxicity and aquatic hazards. Key precautions:
- Use PPE (chemical gloves, goggles, dust mask) to avoid skin/eye contact .
- Store in sealed containers under inert gas, away from strong oxidizers and sunlight .
- Dispose via approved hazardous waste channels due to environmental toxicity .
Q. Advanced: How can Selectfluor mediate "fluorine-free" transformations in organic synthesis?
Beyond fluorination, Selectfluor acts as a strong oxidant and catalyst:
- Oxidative Coupling : Mediates gold-catalyzed C–C/C–heteroatom bond formation via single-electron transfer (SET) mechanisms .
- Heterocycle Synthesis : Catalyzes cyclization of amines/thiols to form pyridines or thiazoles under mild conditions .
- Deprotection : Cleaves silyl ethers and tert-butyl carbamates via electrophilic activation .
Data Contradiction : While Selectfluor promotes oxidation in polar solvents (e.g., DMF), competing fluorination may occur in non-polar media. Control solvent polarity and additive use (e.g., DMAP) to suppress side reactions .
Q. Advanced: How can regioselectivity challenges in fluorination be addressed using Selectfluor?
Regioselectivity depends on substrate electronics and reaction conditions:
- Electron-Rich Systems : Fluorinate para positions in aromatic compounds using aqueous conditions and DMAP as a base .
- Alkenes : Vicinal fluorohydrin formation is favored in water via a three-membered oxonium intermediate .
- Steric Hindrance : Use bulky solvents (e.g., monoglyme) to direct fluorination to less hindered sites, as seen in adamantane derivatives .
Methodological Note : Pre-screen substrates with computational tools (e.g., DFT) to predict reactive sites and optimize conditions .
Q. Advanced: What mechanisms explain Selectfluor's dual role as a fluorinating agent and radical initiator?
Selectfluor can generate fluorine-centered radicals under UV light or transition-metal catalysis (e.g., Cu, Pd). For example:
- Radical C–H Fluorination : Copper catalysis converts Selectfluor into •F radicals for unactivated C–H bond functionalization .
- Oxidative Quenching : In palladium-mediated reactions, Selectfluor oxidizes Pd(0) to Pd(II), enabling catalytic cycles in cross-couplings .
Contradiction Analysis : Radical pathways may compete with electrophilic mechanisms. Use radical traps (e.g., TEMPO) or inert atmospheres to distinguish pathways .
Q. Advanced: How can enantioselective α-fluorination of carbonyl compounds be achieved with Selectfluor?
Organocatalysts like (S)-proline induce asymmetry in α-fluorination of aldehydes/ketones. Key factors:
- Catalyst Loading : 20–30 mol% (S)-proline in DMSO/THF mixtures .
- Temperature : Reactions at 0–25°C improve enantiomeric excess (up to 36% ee) .
Limitation : Low ee values highlight the need for improved catalysts. Consider chiral phase-transfer catalysts or metal complexes for higher selectivity .
Q. Advanced: What are the environmental and regulatory implications of using Selectfluor?
Selectfluor is classified as an environmentally hazardous substance (GHS Acute/Chronic Aquatic Toxicity). Mitigation strategies:
Properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPHPUGYLSHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14B2ClF9N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140681-55-6 | |
Record name | Selectfluor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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